molecular formula C16H11N5OS B4525385 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4525385
M. Wt: 321.4 g/mol
InChI Key: TUKYZUXMIOJSQT-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a thiadiazole ring and a carboxamide group

Mechanism of Action

Target of Action

The primary targets of the compound “N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide”, also known as “EiM08-09480” or “N-1H-benzimidazol-2-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide”, are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action, which are still under investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body. The exact influence of these factors on the action of this compound is currently unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or its derivatives.

    Coupling Reaction: The benzimidazole and thiadiazole rings are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or thiadiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles or electrophiles; various solvents and temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole, albendazole, and mebendazole share the benzimidazole core structure.

    Thiadiazole Derivatives: Compounds like 1,2,3-thiadiazole and its derivatives share the thiadiazole ring structure.

Uniqueness

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of both benzimidazole and thiadiazole rings in its structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c22-15(19-16-17-11-8-4-5-9-12(11)18-16)14-13(20-21-23-14)10-6-2-1-3-7-10/h1-9H,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKYZUXMIOJSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
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N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 4
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

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